molecular formula C17H18BrN3O2S2 B4351115 N~2~-BENZYL-5-BROMO-N~2~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENESULFONAMIDE

N~2~-BENZYL-5-BROMO-N~2~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENESULFONAMIDE

Cat. No.: B4351115
M. Wt: 440.4 g/mol
InChI Key: GURWQDISFLIYHY-UHFFFAOYSA-N
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Description

N~2~-BENZYL-5-BROMO-N~2~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENESULFONAMIDE is a complex organic compound that features a thiophene ring substituted with a sulfonamide group, a bromine atom, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-BENZYL-5-BROMO-N~2~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENESULFONAMIDE typically involves multiple steps, starting from commercially available precursorsThe final step involves the coupling of the pyrazole moiety to the thiophene ring under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N~2~-BENZYL-5-BROMO-N~2~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~2~-BENZYL-5-BROMO-N~2~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-BENZYL-5-BROMO-N~2~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, while the bromine atom and pyrazole moiety can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-5-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide
  • N-benzyl-5-iodo-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide
  • N-benzyl-5-fluoro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide

Uniqueness

N~2~-BENZYL-5-BROMO-N~2~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENESULFONAMIDE is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This can enhance its binding affinity to certain molecular targets compared to its chloro, iodo, or fluoro analogs .

Properties

IUPAC Name

N-benzyl-5-bromo-N-[(1-ethylpyrazol-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O2S2/c1-2-20-11-15(10-19-20)13-21(12-14-6-4-3-5-7-14)25(22,23)17-9-8-16(18)24-17/h3-11H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURWQDISFLIYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-BENZYL-5-BROMO-N~2~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~2~-BENZYL-5-BROMO-N~2~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~2~-BENZYL-5-BROMO-N~2~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENESULFONAMIDE
Reactant of Route 4
N~2~-BENZYL-5-BROMO-N~2~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N~2~-BENZYL-5-BROMO-N~2~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N~2~-BENZYL-5-BROMO-N~2~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENESULFONAMIDE

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